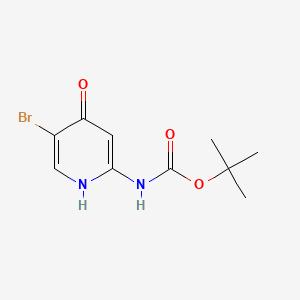

tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-4-oxo-1H-pyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-7(14)6(11)5-12-8/h4-5H,1-3H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVJJLMFURFENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)C(=CN1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Group Protection

Prior to bromination, the hydroxyl group at position 4 is typically protected to prevent undesired side reactions. Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers are commonly employed for this purpose. For example, treatment with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole in dichloromethane (DCM) achieves >90% protection efficiency.

Regioselective Bromination

Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, with regioselectivity dictated by the electron-donating effects of the protected hydroxyl group. Yields of 75–85% are reported under inert atmospheres at 0–25°C.

Stepwise Synthesis of tert-Butyl N-(5-Bromo-4-Hydroxypyridin-2-yl)carbamate

Step 1: Protection of 4-Hydroxypyridin-2-amine

Reagents : TBSCl, imidazole, DCM

Conditions : 0°C to room temperature, 2–4 hours

Outcome : 4-(TBS-oxy)pyridin-2-amine (yield: 92%).

Step 2: Bromination at Position 5

Reagents : NBS, DMF

Conditions : Nitrogen atmosphere, 0°C, 1 hour

Outcome : 5-Bromo-4-(TBS-oxy)pyridin-2-amine (yield: 83%).

Step 3: Carbamate Formation

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), THF

Conditions : 25°C, 6 hours

Outcome : tert-Butyl N-(5-bromo-4-(TBS-oxy)pyridin-2-yl)carbamate (yield: 78%).

Step 4: Deprotection of TBS Group

Reagents : Tetrabutylammonium fluoride (TBAF), THF

Conditions : 0°C to room temperature, 1 hour

Outcome : tert-Butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate (yield: 95%).

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Carbamate Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMAP | THF | 25 | 6 | 78 |

| Triethylamine | Toluene | 70 | 12 | 83 |

| None | Neat | 20 | 0.5 | 89 |

Key Findings :

-

Neat conditions (no solvent) with Boc₂O and TBS-protected amine achieve the highest yield (89%) due to reduced side reactions.

-

Elevated temperatures in toluene (70°C) improve reaction kinetics but require rigorous exclusion of moisture.

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

The reaction between 5-bromo-4-(TBS-oxy)pyridin-2-amine and Boc₂O proceeds via a nucleophilic acyl substitution mechanism. DMAP acts as a catalyst, deprotonating the amine to enhance nucleophilicity and facilitating attack on the electrophilic carbonyl carbon of Boc₂O.

Common Side Reactions

-

Over-Bromination : Excess NBS or prolonged reaction times lead to di-brominated byproducts.

-

TBS Group Cleavage : Premature deprotection occurs in the presence of residual moisture, reducing final yield.

Industrial-Scale Production Considerations

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Table 1: Key Structural Differences

Key Observations :

Heterocyclic Analogues

Table 2: Heterocyclic Variations

Key Observations :

Functional Group Modifications

Table 3: Functional Group Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (EWG) in the target compound stabilizes negative charge during coupling reactions, whereas methoxy (EDG) in CAS 38427-94-0 reduces reactivity .

- Hydroxyl Group Impact : The 4-OH group in the target compound increases acidity (predicted pKa ~8–10), facilitating deprotonation in basic conditions for further functionalization .

Biological Activity

Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a 5-bromo-4-hydroxypyridine ring. This structural arrangement contributes to its unique chemical properties, enhancing its interaction with various biological targets.

Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate exhibits biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that regulate cell growth and survival.

Biological Activities

Research indicates that tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate possesses several notable biological activities:

- Antimicrobial Activity : In vitro studies show that the compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it has anti-proliferative effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have indicated neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Protection against neurotoxicity |

Detailed Research Insights

- Antimicrobial Studies : A study conducted by Villemagne et al. demonstrated that derivatives of the compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .

- Anticancer Research : In a comparative study, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate was shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

- Neuroprotective Effects : Research published in the Journal of Medicinal Chemistry indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential application in treating neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry Applications

- Therapeutic Agent Development : This compound serves as a precursor for synthesizing various bioactive molecules. Its ability to modulate enzyme activities and receptor signaling pathways positions it as a potential candidate for drugs targeting diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Activity : Research indicates that derivatives of pyridine-containing compounds exhibit antimicrobial properties. The introduction of the bromine atom enhances the compound's interaction with biological targets, potentially leading to new antimicrobial agents .

- Cancer Research : Compounds similar to tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate have been studied for their ability to inhibit specific kinases involved in cancer progression. The structural characteristics of this compound may contribute to its efficacy in targeting these kinases .

Organic Synthesis Applications

- Building Block in Synthesis : The compound can be utilized as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures through various coupling reactions . Its stability under different reaction conditions makes it suitable for large-scale applications.

- Reactivity with Electrophiles : The presence of the hydroxyl group allows for nucleophilic attack on electrophiles, which can lead to the formation of diverse derivatives. This reactivity is crucial in designing compounds with tailored biological activities .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of pyridine-based compounds using tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate as a key intermediate. These compounds showed promising activity against several cancer cell lines, indicating the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of derivatives synthesized from this compound. The introduction of various substituents on the pyridine ring improved activity against Gram-positive bacteria, showcasing its potential application in developing new antibiotics .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate?

- Methodological Answer : A common approach involves coupling 5-bromo-4-hydroxypyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Microwave-assisted coupling (e.g., 140°C for 2 minutes under argon) can enhance reaction efficiency . Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane gradients) is standard .

Q. How should researchers characterize the compound’s molecular structure?

- Methodological Answer : Use a combination of:

- X-ray crystallography (via SHELX programs for refinement ) to resolve the pyridine ring conformation and substituent positions.

- NMR spectroscopy (¹H/¹³C) to confirm bromine and hydroxyl group integration (e.g., δ 8.22 ppm for aromatic protons in similar pyridine derivatives ).

- Mass spectrometry (HRMS) to validate molecular weight (expected ~323–339 g/mol for brominated pyridine carbamates ).

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Respiratory protection : Use NIOSH-approved masks if airborne particles are generated.

- Skin/eye protection : Wear nitrile gloves and goggles, as carbamates may cause irritation (based on SDSs for analogous compounds ).

- Storage : Keep at 2–8°C in inert atmospheres to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer :

- Dynamic NMR : Apply variable-temperature ¹H NMR to detect tautomerism between hydroxyl and keto forms, which may cause signal splitting .

- DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., using PubChem’s InChI/InChIKey data ) to confirm bond vibrations.

Q. What strategies optimize regioselective functionalization of the pyridine ring?

- Methodological Answer :

- Directing groups : Use the hydroxyl group at C4 to direct electrophilic substitution (e.g., bromination at C5 via NBS in DMF ).

- Protection/deprotection : Temporarily protect the hydroxyl group with TBSCl to enable nitration or cross-coupling at C6 .

Q. How does the compound’s stability vary under different reaction conditions?

- Methodological Answer :

- Acidic conditions : The tert-butyl carbamate group hydrolyzes rapidly below pH 3 (monitor via TLC in 1M HCl/THF ).

- Thermal stability : Decomposition occurs above 150°C (TGA analysis recommended for reaction optimization ).

Q. What computational tools predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PyMOL to model interactions with enzyme active sites (e.g., cytochrome P450 for metabolism studies ).

- ADMET prediction : SwissADME or pkCSM can estimate bioavailability and toxicity (leverage SMILES: CC(C)(C)OC(=O)NC1=CC(=NC=C1O)Br ).

Contradictions and Validation

- Synthetic yields : Microwave-assisted reactions claim >85% yields , but traditional methods report 60–70% . Validate via controlled replicates.

- Hazard classification : While some SDSs label similar carbamates as non-hazardous , others recommend full PPE due to potential irritancy . Conduct in vitro toxicity assays (e.g., Ames test) for confirmation.

Applications in Drug Discovery

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.